

## An In-Depth Technical Guide to the Thermodynamic Properties of Potassium Hydride

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Compound of Interest		
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This technical guide provides a comprehensive overview of the core thermodynamic properties of **potassium hydride** (KH), a powerful superbase with significant applications in organic synthesis. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and illustrates the energetic relationships involved in the formation of this ionic compound.

## Core Thermodynamic Data of Potassium Hydride

The thermodynamic stability and reactivity of **potassium hydride** are quantified by several key parameters. These values are crucial for predicting reaction spontaneity, calculating energy balances, and designing safe and efficient synthetic processes. The standard thermodynamic properties for solid **potassium hydride** at 298.15 K (25 °C) are summarized below.



Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation (solid)	ΔH°f	-57.82[1]	kJ/mol
Standard Gibbs Free Energy of Formation	ΔG°f	-50.92[2]	kJ/mol
Standard Molar Entropy (solid)	S°	50.18[1]	J/(mol·K)
Molar Heat Capacity (solid)	Ср	37.91[2]	J/(mol·K)
Decomposition Temperature	Tdecomp	~400	°C
Density	ρ	1.43	g/cm³

## **Experimental Protocols for Thermodynamic Characterization**

The determination of the thermodynamic properties of a highly reactive and air-sensitive compound like **potassium hydride** requires specialized experimental techniques. The following sections detail the methodologies for measuring its key thermodynamic parameters.

# Determination of Standard Enthalpy of Formation ( $\Delta H^{\circ}f$ ) by Reaction Calorimetry

The standard enthalpy of formation of **potassium hydride** is determined by measuring the heat released during its vigorous and complete reaction with a reagent, typically water or an acidic solution, in a calorimeter.

Principle: The enthalpy of formation is calculated indirectly using Hess's Law. The enthalpy of the reaction of KH with water (or acid) is measured experimentally. This value is then combined with the known standard enthalpies of formation of the reaction products (e.g., potassium



hydroxide and hydrogen gas) and reactants (e.g., water) to calculate the enthalpy of formation of KH.

$$KH(s) + H2O(l) \rightarrow KOH(aq) + H2(g)$$

### Methodology:

- Calorimeter Calibration: The heat capacity of the calorimeter (a constant-pressure calorimeter, such as a Dewar-type vessel) is determined by performing a reaction with a known enthalpy change or by using an electrical heater.
- Sample Preparation: Due to its pyrophoric nature, a precisely weighed sample of **potassium hydride** (typically as a dispersion in mineral oil, with the mass of the oil accounted for) is loaded into a sealed, inert container (e.g., a glass ampoule) under an argon or nitrogen atmosphere in a glovebox.
- Calorimetric Measurement:
  - A known volume of deionized water or a dilute acid solution is placed in the calorimeter,
     and the system is allowed to reach thermal equilibrium.
  - The initial temperature is recorded over a period of time to establish a baseline.
  - The sealed ampoule containing the KH sample is submerged in the liquid and then broken to initiate the reaction.
  - The temperature of the system is recorded at regular intervals throughout the rapid reaction and until a stable final temperature is reached.
- Data Analysis:
  - $\circ$  The temperature change ( $\Delta T$ ) is determined by extrapolating the pre- and post-reaction temperature curves to the time of reaction initiation.
  - The heat absorbed by the calorimeter and its contents (q\_sys) is calculated using the calorimeter's heat capacity and the measured ΔT.



- The enthalpy of the reaction (ΔH\_rxn) is determined from q\_sys and the number of moles
  of KH reacted.
- Finally, the standard enthalpy of formation of KH ( $\Delta$ H°f,KH) is calculated using Hess's Law:  $\Delta$ H°f,KH = [ $\Delta$ H°f,KOH(aq) +  $\Delta$ H°f,H<sub>2</sub>(g)]  $\Delta$ H°f,H<sub>2</sub>O(l)  $\Delta$ H\_rxn

## Determination of Heat Capacity (Cp) and Standard Entropy (S°) by Adiabatic Calorimetry

Adiabatic calorimetry is the preferred method for the precise measurement of heat capacity over a range of temperatures. From these data, the standard entropy can be calculated.

Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured. The heat capacity is the ratio of the heat added to the temperature change. The standard entropy is then determined by integrating the heat capacity divided by temperature from 0 K to 298.15 K, according to the third law of thermodynamics.

#### Methodology:

- Sample Preparation: A pure, solid sample of **potassium hydride** is loaded and sealed into a sample container under a high-purity inert atmosphere to prevent any reaction with air or moisture.
- Calorimetric Measurement:
  - The sample container is placed in an adiabatic calorimeter, which is cooled to cryogenic temperatures (typically near liquid helium or nitrogen temperatures).
  - The system is maintained under high vacuum to minimize heat exchange by convection.
     Adiabatic conditions are achieved by surrounding the sample with a shield whose temperature is controlled to precisely match the sample's temperature at all times, preventing heat loss.[3]
  - A series of precise, known amounts of energy (heat pulses) are delivered to the sample via an electrical heater.



 The temperature of the sample is measured with high precision (using a platinum resistance thermometer, for example) after each heat pulse, once thermal equilibrium is re-established.

### Data Analysis:

- $\circ$  For each energy input ( $\Delta Q$ ), the corresponding temperature rise ( $\Delta T$ ) is recorded.
- The heat capacity (Cp) at a given temperature is calculated as Cp =  $\Delta$ Q /  $\Delta$ T. This is repeated over the entire temperature range of interest (e.g., from ~5 K to 300 K).
- The standard molar entropy (S°) at 298.15 K is calculated by numerically integrating the Cp/T vs. T data from 0 K to 298.15 K. An extrapolation to 0 K is performed using the Debye T³ law. S°(298.15 K) = ∫₀²98.15 (Cp/T) dT

## Thermodynamic Properties from Pressure-Composition-Temperature (PCT) Isotherms

While less common for a simple, stable hydride like KH, PCT analysis is a powerful tool for characterizing the thermodynamics of reversible metal-hydrogen systems. It involves measuring the equilibrium hydrogen pressure as a function of hydrogen concentration in the solid at constant temperature.

Principle: By measuring the equilibrium plateau pressure for the hydride formation/decomposition at different temperatures, the enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of the reaction can be determined using the van 't Hoff equation:  $In(Peq) = \Delta H^{\circ}/RT - \Delta S^{\circ}/R$ . A plot of In(Peq) versus 1/T yields a straight line with a slope of - $\Delta H^{\circ}/R$  and a y-intercept of  $\Delta S^{\circ}/R$ .

#### Methodology:

- Sample Activation: A sample of potassium metal is placed in a high-pressure reactor (Sieverts-type apparatus). The sample is typically heated under vacuum to clean the surface.
- Isotherm Measurement:
  - The reactor is held at a constant temperature.



- A known quantity of hydrogen gas is introduced into the calibrated volume of the apparatus, and the initial pressure is recorded.
- The valve to the sample reactor is opened, and the pressure drops as hydrogen reacts with the potassium to form KH. The system is allowed to reach equilibrium.
- The amount of hydrogen absorbed is calculated from the pressure change. This process is repeated in steps to build the pressure-composition isotherm.
- Van 't Hoff Analysis:
  - The entire isotherm measurement process is repeated at several different temperatures.
  - The equilibrium plateau pressure (Peq) is identified from each isotherm.
  - A van 't Hoff plot of In(Peq) versus 1/T is constructed.
  - The standard enthalpy ( $\Delta H^{\circ}$ ) and entropy ( $\Delta S^{\circ}$ ) of formation are determined from the slope and intercept of the linear fit to the data.

# Visualization of Thermodynamic Relationships Born-Haber Cycle for Potassium Hydride

The standard enthalpy of formation of an ionic solid like **potassium hydride** can be understood as the net energy change of a series of individual thermodynamic steps. The Born-Haber cycle is a thermochemical cycle that relates the enthalpy of formation to the energies of atomization, ionization, bond dissociation, electron affinity, and the lattice energy of the ionic crystal.





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Caption: Born-Haber cycle for the formation of solid **potassium hydride** (KH).

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## References

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